(Z)-ethyl 2-((3-nitrobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(3-nitrobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-3-10-22-16-9-8-14(19(25)28-4-2)12-17(16)29-20(22)21-18(24)13-6-5-7-15(11-13)23(26)27/h1,5-9,11-12H,4,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVSJAAONPETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((3-nitrobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The compound can be synthesized through various methods involving the reaction of thiazole derivatives with nitrobenzoyl and alkyne moieties. The thiazole nucleus is crucial for its biological activity, particularly in antimicrobial and antiprotozoal applications .
Antimicrobial Activity
The thiazole derivatives have shown promising antimicrobial properties against a range of pathogens. In particular, compounds with a thiazole nucleus have demonstrated significant antifungal activity against species such as Candida albicans and Cryptococcus neoformans. For instance, a related thiazole derivative exhibited superior activity compared to fluconazole against multiple Candida species, with minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 15 | Candida albicans | 1.56 | |
| Compound 16 | Escherichia coli | 5.3 | |
| Compound 20 | Giardia intestinalis | 10 |
Antiprotozoal Activity
Research has indicated that certain thiazole derivatives possess antiprotozoal effects. For example, a methylcarbamate derivative showed giardicidal activity with an IC50 value of 10 nM, outperforming standard treatments like metronidazole .
The mechanism underlying the biological activity of these compounds often involves the inhibition of key enzymes or pathways in microbial cells. Thiazole derivatives have been found to inhibit the enzyme ecKAS III in Escherichia coli, which is critical for fatty acid biosynthesis, thereby leading to bacterial growth inhibition .
Case Studies
Several studies have explored the efficacy of thiazole derivatives in clinical settings or laboratory models:
- Study on Antifungal Efficacy : A study conducted by Lv et al. synthesized a series of thiazole Schiff bases and evaluated their antifungal efficacy against various strains. The results indicated that modifications to the hydrophobic chains significantly enhanced antifungal activity .
- Antiprotozoal Evaluation : Another research effort focused on evaluating the antiprotozoal effects of synthesized thiazoles against Trichomonas vaginalis. The findings suggested that certain structural modifications could lead to enhanced potency .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, often starting with the Hantzsch thiazole synthesis or condensation of thioamide intermediates with α-halocarbonyl compounds. Key steps include:
- Nitrobenzoyl imine formation : Reacting 3-nitrobenzoyl chloride with a thiazole precursor under basic conditions (e.g., triethylamine in dry THF) .
- Propargyl substitution : Introducing the prop-2-yn-1-yl group via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC) .
- Esterification : Ethyl ester formation using ethanol under acidic catalysis .
Purity control : Employ column chromatography for purification and validate via HPLC (≥95% purity) and NMR (e.g., δ 1.3 ppm for ethyl CH3) .**
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., Z-configuration via NOESY) and nitrobenzoyl integration .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition : Test against kinases (e.g., GSK-3β) using fluorogenic substrates .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .
- Solubility assays : Measure logP values using shake-flask methods to guide formulation .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum-free media) .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-substrate detection) alongside enzymatic assays .
- Meta-analysis : Compare data from structurally analogous compounds (e.g., thiazolo[3,2-a]pyrimidines) to identify trends .
Q. What computational methods predict target interactions and SAR?
- Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., GSK-3β; PDB: 1Q3D) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., Desmond software) .
- QSAR modeling : Correlate substituent electronegativity (e.g., nitro group) with bioactivity using Random Forest algorithms .
Q. How to design a structure-activity relationship (SAR) study?
- Systematic substitution : Synthesize analogs with varied groups (e.g., replacing nitro with cyano or methoxy) .
- Pharmacophore mapping : Identify critical moieties (e.g., propargyl for covalent binding) via 3D alignment tools .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity .
Q. What strategies optimize reaction yields during scale-up?
- Solvent selection : Replace THF with acetonitrile for better nitrobenzoyl intermediate solubility .
- Catalyst screening : Test Pd/C vs. Raney nickel for hydrogenation steps (e.g., 35 psi H2, 6 hr) .
- Microwave-assisted synthesis : Reduce reaction time for imine formation (30 min vs. 12 hr conventional) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
